molecular formula C11H8BrNO2 B13644690 Methyl 4-bromoquinoline-5-carboxylate

Methyl 4-bromoquinoline-5-carboxylate

Cat. No.: B13644690
M. Wt: 266.09 g/mol
InChI Key: SCNAUGCQEUPNFA-UHFFFAOYSA-N
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Description

Methyl 4-bromoquinoline-5-carboxylate (Molecular Formula: C11H8BrNO2, Molecular Weight: 266.09 g/mol) is a brominated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and high-value synthetic building block, particularly in the development of targeted cancer therapeutics. Its core structure is integral to the synthesis of small molecule inhibitors, such as quinoline-based fibroblast activation protein inhibitors (FAPIs) . Fibroblast activation protein (FAP) is a compelling target for precision medicine, as it is highly expressed in the tumor microenvironment of over 90% of epithelial cancers—including pancreatic, breast, and colorectal cancers—while being nearly absent in most healthy adult tissues . Researchers utilize this brominated methyl ester as a key intermediate to introduce the 4-quinolinoyl moiety, a structural motif demonstrated to be pivotal for achieving high affinity and selectivity towards FAP in radiolabeled theranostic agents . The bromine substituent at the 4-position of the quinoline ring provides a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of drug candidates for enhanced pharmacokinetic properties. This makes this compound a critical reagent in the bench-to-bedside translation of novel radiopharmaceuticals for cancer diagnosis and therapy. The product requires storage at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 4-bromoquinoline-5-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3

InChI Key

SCNAUGCQEUPNFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=C2Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Quinoline Derivatives

One common approach to prepare bromoquinoline esters involves the bromination of quinoline or quinoline derivatives at specific positions, followed by esterification or carbonylation steps.

  • Bromination Procedure: Quinoline or substituted quinoline is treated with bromine in the presence of acidic catalysts such as sulfuric acid and silver sulfate at low temperatures (0 °C) to selectively introduce a bromine atom at the 4-position or 5-position depending on the substrate and conditions. The reaction mixture is then neutralized, extracted, and purified by column chromatography to isolate the bromoquinoline intermediate.

  • Example: Bromination of 3-aminoquinoline to 3-amino-5-bromoquinoline using bromine and silver sulfate in sulfuric acid at 0 °C, followed by workup and purification.

Carbonylation and Esterification via Palladium-Catalyzed Reactions

The introduction of the methyl carboxylate group at the 5-position is typically achieved through palladium-catalyzed carbonylation of the bromoquinoline intermediate in the presence of methanol.

  • Reaction Conditions: The bromoquinoline is reacted with methanol and a solvent such as N,N-dimethylformamide (DMF) under carbon monoxide pressure (0.8 MPa) at elevated temperatures (~75 °C) with palladium chloride as the catalyst and triethylamine as the base. The reaction proceeds for about 6 hours, monitored by thin-layer chromatography (TLC) to confirm completion.

  • Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography to yield methyl quinoline-5-carboxylate derivatives.

  • Advantages: This method offers a simple synthetic route with readily available raw materials, convenient operations, and scalability for large-scale production.

Alternative Esterification Approaches

  • Direct Esterification: Quinoline-5-carboxylic acid derivatives can be esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) via reflux to yield methyl quinoline-5-carboxylates.

  • Hydrazide Formation and Further Functionalization: Ethyl or methyl quinoline carboxylates can be converted to hydrazides by reaction with hydrazine hydrate, which can serve as intermediates for further derivatization.

Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Yield & Notes
1 Bromination Quinoline + Br2, H2SO4, Ag2SO4, 0 °C to RT, overnight Selective bromination at 4- or 5-position; purified by column chromatography
2 Palladium-catalyzed carbonylation 3-amino-5-bromoquinoline + MeOH + DMF, PdCl2, Et3N, CO (0.8 MPa), 75 °C, 6 h Methyl quinoline-5-carboxylate formation; high purity after chromatography
3 Suzuki–Miyaura coupling 4-Bromoquinoline + methylboronic acid, Pd2(dba)3, S-Phos, K3PO4, PhMe, 110 °C, 8–18 h Functionalized methyl quinoline carboxylates; yields ~63–96%
4 Direct esterification Quinoline-5-carboxylic acid + MeOH, conc. H2SO4, reflux Methyl ester formation; classical method

Final Remarks

The preparation of this compound involves a combination of selective bromination and palladium-catalyzed carbonylation or cross-coupling reactions. The choice of method depends on the available starting materials, desired scale, and functionalization requirements. The palladium-catalyzed carbonylation method stands out for its efficiency, scalability, and relatively mild conditions, making it the preferred approach in contemporary synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromoquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromoquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromoquinoline-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare Methyl 4-bromoquinoline-5-carboxylate with compounds sharing functional or structural similarities, focusing on substitution patterns, reactivity, and applications.

Quinoline-Based Analogs

Ethyl 4-(5-Bromo-2-Hydroxyphenyl)-Hexahydroquinoline-3-Carboxylate ()
  • Core Structure: Hexahydroquinoline (partially saturated quinoline) with bromine at position 5 of the phenyl substituent and an ethyl ester at position 3.
  • Bromine is located on a pendant aromatic ring rather than the quinoline core, which may limit intramolecular electronic effects.
  • Applications: Hexahydroquinolines are often explored for their conformational flexibility in drug design, particularly in antimalarial and anticancer research .

Isothiazole-Based Analogs

Methyl 3-Bromo-5-Carbamoylisothiazole-4-Carboxylate ()
  • Core Structure : Isothiazole ring with bromine at position 3, a methyl ester at position 4, and a carbamoyl group at position 5.
  • Key Differences: The isothiazole core introduces a sulfur atom, increasing electronegativity and altering solubility compared to quinoline. Bromine at position 3 and ester at position 4 create distinct steric and electronic environments for nucleophilic substitution.
  • Applications : Patented for fungicidal activity, highlighting the role of bromine and ester groups in agrochemical applications .

Thiazole-Based Analogs ()

Compound Name CAS No. Core Structure Bromine Position Ester Position Similarity Score
Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate 100367-77-9 Thiazole 2 4 0.84
Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate 22900-83-0 Thiazole 2 5 0.81
2-Bromo-5-Methylthiazole-4-Carboxylic Acid 1194374-25-8 Thiazole 2 4 (acid) 0.94
  • Key Differences: Thiazole cores lack the extended conjugation of quinoline, reducing aromatic stabilization. Bromine at position 2 in thiazole derivatives facilitates nucleophilic substitution but may exhibit lower steric hindrance than position 4 in quinoline.
  • Applications : Thiazole carboxylates are common in antiviral and antimicrobial agents, with bromine enhancing reactivity in cross-coupling reactions .

Benzothiophene-Based Analogs

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate ()
  • Core Structure: Benzothiophene with an amino group at position 5 and a methyl ester at position 2.
  • Key Differences: Replacement of quinoline’s nitrogen with sulfur in benzothiophene alters electronic density and hydrogen-bonding capacity. The amino group at position 5 introduces nucleophilic character, contrasting with the electrophilic bromine in the target compound.
  • Applications : Benzothiophene derivatives are prevalent in photodynamic therapy and kinase inhibition studies .

Structural and Functional Analysis

Electronic Effects

  • Bromine Position: In this compound, bromine at position 4 withdraws electron density via inductive effects, activating the quinoline core for electrophilic substitution. Comparatively, bromine at position 2 in thiazole derivatives () directs reactivity toward nucleophilic aromatic substitution .

Physicochemical Properties

  • Solubility: Quinoline derivatives are typically less polar than thiazole or isothiazole analogs due to larger aromatic systems.
  • Melting Points: Bromine and ester groups increase molecular weight and intermolecular forces, likely resulting in higher melting points than non-halogenated analogs.

Q & A

Q. How can researchers validate synthetic routes when reproducibility issues arise?

  • Methodological Answer: Document all synthetic steps in detail (e.g., reagent sources, humidity levels). Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Share raw data (NMR, chromatograms) via open-access platforms for peer validation. Reproduce key steps under controlled conditions (e.g., glovebox for air-sensitive reactions) .

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